molecular formula C8H16ClN5O B13455887 4-(Ethylamino)-6-[(propan-2-yl)amino]-1,3,5-triazin-2-olhydrochloride

4-(Ethylamino)-6-[(propan-2-yl)amino]-1,3,5-triazin-2-olhydrochloride

Cat. No.: B13455887
M. Wt: 233.70 g/mol
InChI Key: JLHFFZQKBRXDSE-UHFFFAOYSA-N
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Description

4-(Ethylamino)-6-[(propan-2-yl)amino]-1,3,5-triazin-2-olhydrochloride is a compound belonging to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethylamino)-6-[(propan-2-yl)amino]-1,3,5-triazin-2-olhydrochloride typically involves the reaction of appropriate amines with cyanuric chloride under controlled conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by ethylamino and isopropylamino groups. The final step involves the hydrolysis of the triazine ring to introduce the hydroxyl group, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Ethylamino)-6-[(propan-2-yl)amino]-1,3,5-triazin-2-olhydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce various substituted triazines.

Scientific Research Applications

4-(Ethylamino)-6-[(propan-2-yl)amino]-1,3,5-triazin-2-olhydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(Ethylamino)-6-[(propan-2-yl)amino]-1,3,5-triazin-2-olhydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Methylamine: A simpler amine with a single methyl group.

    Ethylamine: Similar to methylamine but with an ethyl group.

    Propylamine: Contains a propyl group instead of ethyl or isopropyl groups.

Uniqueness

4-(Ethylamino)-6-[(propan-2-yl)amino]-1,3,5-triazin-2-olhydrochloride is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. Its combination of ethylamino and isopropylamino groups, along with the hydroxyl group, makes it a versatile compound for various applications.

Properties

Molecular Formula

C8H16ClN5O

Molecular Weight

233.70 g/mol

IUPAC Name

4-(ethylamino)-6-(propan-2-ylamino)-1H-1,3,5-triazin-2-one;hydrochloride

InChI

InChI=1S/C8H15N5O.ClH/c1-4-9-6-11-7(10-5(2)3)13-8(14)12-6;/h5H,4H2,1-3H3,(H3,9,10,11,12,13,14);1H

InChI Key

JLHFFZQKBRXDSE-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=O)NC(=N1)NC(C)C.Cl

Origin of Product

United States

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